Home > Products > Screening Compounds P43670 > 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid - 22384-58-3

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Catalog Number: EVT-1813351
CAS Number: 22384-58-3
Molecular Formula: C7H7BrN2O4
Molecular Weight: 263.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. It features a bromine atom at the 5-position of the uracil ring and a propanoic acid substituent at the 1-position. The compound belongs to a class of molecules that have demonstrated potential in various scientific applications, including the development of antitumor agents. [, , , , ]

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)yl) propionic acid methyl ester

Compound Description: This compound is a methyl ester derivative of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. Its crystal structure has been determined and reported. []

Relevance: This compound is structurally related to 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid through a simple esterification. The only difference is the presence of a methyl group instead of a hydrogen atom on the carboxylic acid moiety. []

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate

Compound Description: This compound is an amino acid ester derivative containing a 5-fluorouracil moiety. It has shown selective anti-tumor activity in vitro. []

(R)-Ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

Compound Description: This compound is the R-enantiomer of the aforementioned (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate. It also exhibits selective antitumor activity. [, ]

(S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

Compound Description: This compound is a radioligand designed to target the GluK1 kainic acid receptor subtype. []

α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl) acetyl]amino}pentanedioic acid

Compound Description: This compound incorporates a 5-fluorouracil moiety linked to glutamic acid, forming a "5-fluorouracil short peptide". []

α-{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid

Compound Description: This compound is another "5-fluorouracil short peptide" where the 5-fluorouracil moiety is linked to valine. []

α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic Acid

Compound Description: This "5-fluorouracil short peptide" features the 5-fluorouracil moiety linked to phenylalanine. []

α-{[(5-Fluoro 2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl]amino}-2-methyl Pentanoic Acid

Compound Description: This compound is a "5-fluorouracil short peptide" consisting of a 5-fluorouracil moiety linked to leucine. []

(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate

Compound Description: This compound is a 5-fluorouracil derivative with the N1 position linked to a furan-2-carboxylate ester. []

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) Methyl Thiophene-2-carboxylate

Compound Description: This 5-fluorouracil derivative is structurally similar to the previous compound but features a thiophene-2-carboxylate ester instead of a furan-2-carboxylate. []

N-(6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1-(2h)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide (Dasabuvir)

Compound Description: This compound is a potent non-nucleoside NS protein 5B polymerase inhibitor of the hepatitis C virus (HCV). [, ]

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This class of compounds features a thieno[2,3-d]pyrimidine core with a 1,3,4-oxadiazol substituent and exhibits antimicrobial activity against certain bacterial strains. []

4-substituted 2,4-dioxobutanoic acid derivatives

Compound Description: These compounds were synthesized as potent inhibitors of porcine liver glycolic acid oxidase. They feature a 2,4-dioxobutanoic acid core with varying 4-substituents. []

4-{1-[2-Hydroxymethyl-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-3-yl]-1H[1,2,3]triazol-4-ylmethoxy}-3-methoxy-benzaldehyde

Compound Description: This complex compound is a vanillin derivative synthesized through click chemistry and exhibits antiquorum-sensing activity against Chromobacterium violaceum. []

6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexanenitrile

Compound Description: This compound is a uracil derivative used in constructing a dual-responsive hyperbranched supramolecular polymer. []

2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (JF0048)

Compound Description: This compound selectively targets the human enzyme aldose reductase (AR) and prevents sorbitol accumulation in human retinal cells. [, ]

2-(2,4-dioxo-3-(2,3,4,5-tetrabromo-6-methoxybenzyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (JF0049)

Compound Description: This compound selectively targets the human enzyme AKR1B10 and stops proliferation in human lung cancer cells. [, ]

Trelagliptin succinate

Compound Description: This compound is a dipeptidyl peptidase inhibitor used to treat type 2 diabetes. Its synthesis involves a key intermediate, 2-[[6-[(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)- pyrimidinyl]methyl]-4-fluorobenzonitrile. []

tert-butyl-2-(N-(2-(((9H-floren-9-yl)methoxy)carbonylamino)ethyl)-2-(5-(N-ferrocenylmethylbenzamido)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate

Compound Description: This compound is a novel ferrocenyl uracil peptide nucleic acid (PNA) monomer designed for potential applications in bio-sensing or DNA targeting. []

(S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (Sofosbuvir)

Compound Description: This compound is an antiviral medication used to treat hepatitis C. [, , ]

diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate

Compound Description: This compound is an enantiomerically pure phosphonated carbocyclic 2'-oxa-3'-azanucleoside that has been synthesized and evaluated for biological activity, but it showed no cytotoxic activity against the U937 cell line and was poorly able to inhibit HIV infection in vitro. []

Overview

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a synthetic organic compound classified as a pyrimidine derivative. It possesses a unique structure that includes a bromine substituent and two carbonyl groups, contributing to its potential biological activities and applications in medicinal chemistry. This compound is of interest due to its potential as an enzyme inhibitor and its role in various biological processes.

Source

The compound is synthesized through various chemical methods, primarily involving the modification of pyrimidine derivatives. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings.

Classification

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. Its classification is important for understanding its chemical behavior and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves several key steps:

  1. Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. This reaction is crucial for establishing the core structure of the pyrimidine.
  2. Bromination: The introduction of the bromine atom can be achieved via electrophilic aromatic substitution or direct bromination of the pyrimidine derivative.
  3. Formation of the Propanoic Acid Side Chain: This step may involve methods such as malonic ester synthesis or other carboxylation techniques to attach the propanoic acid moiety to the pyrimidine structure.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Catalysts may also be employed to facilitate specific reactions.

Molecular Structure Analysis

Structure

The molecular formula for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is C7H8BrN2O4C_7H_8BrN_2O_4. The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, a bromine substituent at position 5, and a propanoic acid side chain at position 3.

Data

PropertyValue
Molecular Weight232.06 g/mol
IUPAC Name3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
InChIInChI=1S/C7H8BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2,(H,11,12)(H,9,13,14)
InChI KeySCUUXPJVDPBXJZ-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=O)NC(=O)N1CCC(=O)O)N
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  2. Condensation Reactions: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
  3. Reduction Reactions: The carbonyl groups may be reduced under specific conditions to form alcohols.

Technical Details

Each reaction requires specific conditions such as temperature control and the presence of catalysts or solvents that favor desired pathways while minimizing side reactions.

Mechanism of Action

The mechanism of action for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active sites or altering receptor functions through competitive inhibition.

Process Data

Research indicates that similar compounds have shown potential in inhibiting enzymes involved in nucleic acid metabolism and other cellular processes. The exact pathways are context-dependent and require further investigation to elucidate specific interactions.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically found as a solid at room temperature. Its solubility varies depending on the solvent used but generally dissolves well in polar solvents due to its carboxylic acid group.

Chemical Properties

Key chemical properties include:

  • Acidity: The presence of the carboxylic acid group contributes to its acidic nature.
  • Reactivity: The bromine substituent enhances electrophilicity, making it amenable to nucleophilic attack.

Relevant data on stability and reactivity under different conditions would be necessary for practical applications.

Applications

Scientific Uses

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several potential applications:

  1. Medicinal Chemistry: Investigated for its role as an enzyme inhibitor with possible therapeutic effects against various diseases.
  2. Biological Research: Used in studies aimed at understanding nucleic acid interactions and enzyme mechanisms.
  3. Pharmaceutical Industry: Potentially serves as a building block for developing new drugs targeting specific biological pathways.
Synthesis and Structural Modification Strategies

Regioselective Bromination Techniques for Pyrimidine Ring Functionalization

The critical 5-bromo substituent on the pyrimidine ring is introduced via regioselective electrophilic bromination. This functionalization is typically performed either on a pre-formed uracil derivative or during the synthesis of the dihydropyrimidinone core. Direct bromination of uracil or its N1-substituted derivatives exploits the inherent electron-rich character of the 5,6-double bond. Common electrophilic brominating agents include:

  • Molecular Bromine (Br₂): Often employed in aqueous acetic acid or acetic acid/sodium acetate buffer systems. This method is effective but requires careful control of stoichiometry (typically 1 equivalent) and reaction conditions (temperature, time) to minimize di-bromination at the 5,6-positions or oxidation side products.
  • N-Bromosuccinimide (NBS): A safer and more controllable alternative to Br₂, frequently used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or in aqueous dioxane. NBS offers improved regioselectivity for monobromination at the 5-position under milder conditions.

Regioselectivity for the 5-position is consistently high due to the directing effects of the carbonyl groups flanking C5 and C6, making the 5-position significantly more nucleophilic than the 6-position. Bromination occurs readily at ambient temperature or slightly elevated temperatures (40-80°C). The resulting 5-bromo-6-hydroxy-dihydropyrimidin-2,4-dione intermediate tautomerizes to the thermodynamically stable 5-bromo-3,4-dihydropyrimidine-2,4-dione (5-bromouracil derivative).

Table 1: Comparison of Common Bromination Methods for 5-Functionalization

Brominating AgentSolvent SystemTypical ConditionsKey AdvantagesKey Limitations
Br₂AcOH / H₂O / NaOAc buffer0-25°C, 1-4 hHigh reactivity, cost-effectiveHandling hazards, potential over-bromination/di-bromination, oxidation side products
NBSDMF, DMSO, Dioxane/H₂O20-80°C, 1-6 hSafer handling, better control, high regioselectivityCost, potential succinimide byproduct removal
Br₂ / P(OPh)₃DCM, Acetonitrile0-25°C, 1-2 hMilder bromination sourceRequires additional reagent

Cyclization Approaches for Dihydropyrimidinone Core Construction

The 5-bromo-3,4-dihydropyrimidin-2,4(1H,3H)-dione core can be constructed de novo, with bromination occurring either during or after cyclization. Key synthetic routes include:

  • Biginelli Reaction (Modified): The classic Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (or equivalent), and urea (or thiourea). To incorporate the 5-bromo group, Strategy A employs a pre-brominated β-keto ester derivative (e.g., ethyl 4-bromoacetoacetate) reacted with an aldehyde and urea under acidic conditions (e.g., HCl, p-TsOH, Lewis acids like FeCl₃ or InCl₃). Strategy B involves performing the Biginelli reaction first using an unbrominated β-keto ester, followed by regioselective bromination of the resulting dihydropyrimidinone (DHPM) at C5 as described in Section 1.1. While Strategy B often gives higher overall yields of the 5-bromo DHPM, Strategy A is necessary if regioselective bromination of the specific DHPM is problematic.
  • Alternative Cyclizations: Other routes include the condensation of a β-bromo-β-alkoxyacrylate with an N-unsubstituted urea derivative, or dehydrative cyclization of an appropriate acylurea intermediate. These routes are less commonly employed for this specific target but offer potential alternatives if Biginelli chemistry proves unsuitable.

The Biginelli approach remains the most prevalent and scalable method for constructing the core, particularly when combined with post-cyclization bromination.

Table 2: Dihydropyrimidinone Core Synthesis Strategies

StrategyKey Starting MaterialsTypical ConditionsBromine IncorporationNotes
Modified Biginelli (Strategy A)Aldehyde, Ethyl 4-bromoacetoacetate, UreaAcid catalyst (HCl, p-TsOH, Lewis acid), refluxDirectly from ketonePotential for lower regioselectivity in cyclization
Modified Biginelli (Strategy B)Aldehyde, Ethyl acetoacetate, Urea → BrominationAcid catalyst for cyclization; Bromination conditionsPost-cyclizationHigher yielding core formation, requires separate bromination step
β-Bromo-β-alkoxyacrylate Routeβ-Bromo-β-alkoxyacrylate, Urea derivativeBase catalysis, heatingDirectly from acrylateLess common, multi-step acrylate synthesis

Propanoic Acid Side-Chain Introduction via Nucleophilic Alkylation

The 3-(propanoic acid) side-chain is introduced at the N1-position of the 5-bromo-dihydropyrimidinone core via N-alkylation. This is typically achieved through nucleophilic substitution:

  • Alkylation Agent: Acrylic acid derivatives are the preferred reagents due to their Michael acceptor properties. Common choices include:
  • Acrylic Acid: Direct reaction under basic conditions (e.g., K₂CO₃, NaOH) or phase-transfer catalysis (PTC).
  • Ethyl Acrylate: Reaction under basic conditions (e.g., K₂CO₃ in DMF or acetone), followed by ester hydrolysis (Section 1.4).
  • Methyl Acrylate: Similar to ethyl acrylate, followed by hydrolysis.
  • 3-Halopropanoic Acid (or Ester): Less common due to potential O-alkylation and lower reactivity, but can be used (e.g., ethyl 3-bromopropanoate with base, followed by hydrolysis).
  • Reaction Conditions: The reaction is typically carried out in polar aprotic solvents (DMF, DMSO, NMP) or water/organic biphasic systems under PTC. Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the acidic N1-H of the dihydropyrimidinone (pKa ~ 9-10), generating the nucleophilic anion. Temperatures range from ambient to reflux (60-100°C). Reaction times vary from several hours to days depending on the reactivity of the alkylating agent and conditions.
  • Selectivity: The N1-position is significantly more nucleophilic than the N3-position due to the electron-withdrawing effect of the 4-carbonyl group, favoring N1-alkylation. However, careful control of stoichiometry (slight excess of alkylating agent) and reaction conditions is necessary to minimize potential dialkylation (N1 and O2/O4) or O-alkylation side products. Using acrylic acid/esters generally provides higher regioselectivity for N1 over O-alkylation compared to alkyl halides.

Table 3: N1-Alkylation Methods for Propanoic Acid Chain Introduction

Alkylating AgentBaseSolventTypical Temp (°C)Notes
Acrylic AcidK₂CO₃, NaOHDMF, H₂O (PTC)60-100Direct route to acid; potential polymerization
Ethyl AcrylateK₂CO₃DMF, Acetone20-80Requires hydrolysis step; cleaner reaction often
Methyl AcrylateK₂CO₃DMF, MeCN20-80Requires hydrolysis step; similar to ethyl
Ethyl 3-BromopropanoateK₂CO₃, Cs₂CO₃DMF, Acetone50-80Potential O-alkylation; slower than acrylates

Comparative Analysis of Ester Derivatives (e.g., Methyl Ester Analogs)

The carboxylic acid group of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is readily derivatized to esters, primarily for analytical purposes (e.g., NMR characterization, chromatography), protection during synthesis, or structure-activity relationship (SAR) studies in drug discovery contexts. Common esters include:

  • Synthesis: Ester derivatives are most efficiently synthesized via two main routes:
  • Direct Alkylation: Using the corresponding alkyl acrylate (e.g., methyl acrylate, ethyl acrylate) for N1-alkylation of the 5-bromo-dihydropyrimidinone core, as described in Section 1.3. This is often the preferred route.
  • Esterification: Treating the free acid with the appropriate alcohol (e.g., methanol, ethanol) under acid-catalyzed conditions (e.g., H₂SO₄, HCl gas) or via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) followed by the alcohol. This route is necessary if the free acid is the starting point.
  • Properties and Utility:
  • Solubility: Methyl and ethyl esters generally exhibit improved solubility in organic solvents (e.g., ethyl acetate, chloroform, DCM) compared to the polar carboxylic acid, facilitating purification by column chromatography or crystallization from organic solvents.
  • Characterization: Esters provide distinct ¹H NMR signals (e.g., methyl ester singlet around ~3.6 ppm, ethyl ester quartet/singlet/triplet pattern) aiding structural confirmation.
  • Protection: The ester serves as a protecting group for the carboxylic acid during synthetic manipulations where the free acid might interfere (e.g., under strongly basic conditions or with certain coupling reagents).
  • Hydrolysis: Esters are readily hydrolyzed back to the free carboxylic acid under mild basic conditions (e.g., aqueous LiOH, NaOH, KOH in THF/MeOH/H₂O mixtures) at ambient temperature or slightly elevated temperatures (25-50°C). Acidic hydrolysis is also possible but less common due to potential sensitivity of the dihydropyrimidinone core. Methyl esters generally hydrolyze slightly faster than ethyl esters under comparable conditions [citation:2, citation:5].
  • Comparison: Methyl and ethyl esters are the most prevalent. While their chemical behavior in hydrolysis and most reactions is very similar, minor differences in lipophilicity (log P) and chromatographic retention times are observed. The choice between methyl and ethyl ester often depends on the specific purification requirements or the availability of the alkylating agent.

Properties

CAS Number

22384-58-3

Product Name

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

IUPAC Name

3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid

Molecular Formula

C7H7BrN2O4

Molecular Weight

263.05 g/mol

InChI

InChI=1S/C7H7BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)

InChI Key

QPUZMEJUORRXBG-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.